N-(isoxazol-4-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(isoxazol-4-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to the category of organic compounds characterized by the presence of both an isoxazole ring and a trifluoromethyl benzamide group. These features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of chemical research.
Synthesis Analysis
The synthesis of isoxazole derivatives, including this compound, can involve reactions of trifluoromethyl-substituted anilines with dianions derived from oximes, facilitating a facile entry into corresponding isoxazoles. Such synthesis routes emphasize the role of the anionically activated trifluoromethyl group as a novel synthon for isoxazole formation (Strekowski et al., 1995).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated through X-ray crystallography, revealing planar configurations and intramolecular hydrogen bonding that contribute to the stability and reactivity of these molecules. These studies provide insights into the spatial arrangement of atoms within the compound and its electronic structure (Rodier et al., 1993).
Chemical Reactions and Properties
This compound participates in various chemical reactions that highlight its reactivity and potential applications. These include cycloaddition reactions facilitated by gold catalysis, which allow for the selective formation of polysubstituted oxazines and oxazepines, demonstrating the compound's versatility in synthetic chemistry (Xu et al., 2018).
properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-2-7(4-8)10(17)16-9-5-15-18-6-9/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBCNKZDEHSAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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